(4-Methoxyphenyl)(phenyl)iodonium 2,2,2-trifluoroacetate
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Overview
Description
(4-Methoxyphenyl)(phenyl)iodonium 2,2,2-trifluoroacetate is a hypervalent iodine compound. Hypervalent iodine compounds are known for their unique chemical properties and have found extensive applications in organic synthesis. This compound is particularly interesting due to its ability to act as an electrophilic arylating agent, making it useful in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(phenyl)iodonium 2,2,2-trifluoroacetate typically involves the oxidation of iodoarenes followed by ligand exchange with arenes. One common method involves the use of m-chloroperbenzoic acid (m-CPBA) as an oxidant in acetic acid (AcOH) to oxidize the iodoarene, followed by the addition of the arene to form the iodonium salt . Another method involves electrochemical synthesis, where iodobiaryls and iodoarene/arene mixtures are oxidized in an undivided electrolysis cell in a solvent mixture of acetonitrile (MeCN), hexafluoroisopropanol (HFIP), and trifluoromethanesulfonic acid (TfOH) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The electrochemical synthesis method is particularly attractive for industrial production due to its efficiency and minimal chemical waste .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)(phenyl)iodonium 2,2,2-trifluoroacetate undergoes various types of reactions, including:
Substitution Reactions: It acts as an electrophilic arylating agent, reacting with nucleophiles to form substituted products.
Oxidation Reactions: It can participate in oxidation reactions, where it acts as an oxidant.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as fluoride ions, which can lead to the formation of fluorinated aromatic compounds . The reactions typically occur under mild conditions and can even take place in wet solvents .
Major Products Formed
The major products formed from reactions with this compound include substituted aromatic compounds, such as fluorinated arenes .
Scientific Research Applications
(4-Methoxyphenyl)(phenyl)iodonium 2,2,2-trifluoroacetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(phenyl)iodonium 2,2,2-trifluoroacetate involves its role as an electrophilic arylating agent. The compound reacts with nucleophiles, transferring the aryl group to the nucleophile. This reaction is facilitated by the hypervalent iodine center, which stabilizes the transition state and enhances the electrophilicity of the aryl group .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-Methoxyphenyl)(phenyl)iodonium 2,2,2-trifluoroacetate include:
- Diphenyliodonium triflate
- Bis(4-methoxyphenyl)iodonium bromide
- (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the methoxy group can enhance its electrophilicity and make it more reactive towards certain nucleophiles .
Properties
CAS No. |
330-88-1 |
---|---|
Molecular Formula |
C15H12F3IO3 |
Molecular Weight |
424.15 g/mol |
IUPAC Name |
(4-methoxyphenyl)-phenyliodanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C13H12IO.C2HF3O2/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11;3-2(4,5)1(6)7/h2-10H,1H3;(H,6,7)/q+1;/p-1 |
InChI Key |
XXCQVFAKDMZVLF-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
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